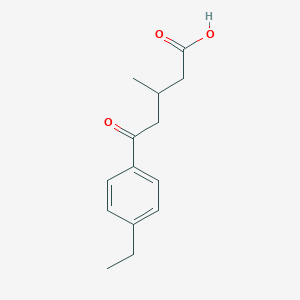

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid, also known as EMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMPA is a derivative of the well-known drug, fenofibrate, and has been shown to possess unique properties that make it a promising candidate for further investigations.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Amino Acids : 5-Amino-4-oxopentanoic acid, a derivative, has been synthesized from levulinic acid, showcasing a pathway for amino acid production (Yuan, 2006).

- Electrosynthesis Studies : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride demonstrates a method for producing amino acids using electrochemical processes (Konarev et al., 2007).

- Organometallic Reactions : Studies on the condensation of silylhydrazines and esters to form silylhydrazones and pyrazolones, which are significant in chemical synthesis, involve 4-oxopentanoic-acid-ethylester (Witte-Abel et al., 1999).

Biological and Environmental Research

- Natural Product Studies : Research on pineapple fruit identified sulfur-containing compounds and a derivative of 1H-pyrrole-2-carboxylic acid, indicating its potential in cosmetic applications (Zheng et al., 2010).

- Fungal Metabolite Synthesis : Synthesis of (±)-sydowic acid, a fungal metabolite, was achieved through a process involving 5-(2-hydroxy-4-methylphenyl)-5-oxopentanoic acid (Vijayasarathy et al., 1977).

- Biopolymer Research : Studies on thermo-responsive polymers synthesized from DEGMA and OEGMA utilized 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid, highlighting applications in drug delivery (Ramírez-Jiménez et al., 2019).

Advanced Chemical Applications

- Catalysis and Reactions : Levulinic acid, or 4-oxopentanoic acid, is seen as a versatile starting material for synthesizing various chemicals due to its unique functional groups (Malu et al., 2020).

- Pharmaceutical Research : Certain carboxylic acid derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown potential in tumor-selective treatments (Thomas et al., 2017).

Properties

IUPAC Name |

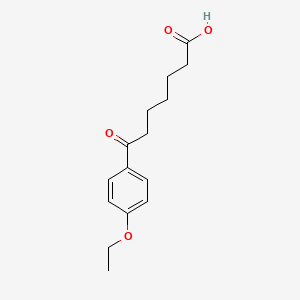

5-(4-ethylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-11-4-6-12(7-5-11)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDKYYHXZXCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)